molecular formula C6H6ClFN2 B174914 2-Chloro-4-ethyl-5-fluoropyrimidine CAS No. 137234-90-3

2-Chloro-4-ethyl-5-fluoropyrimidine

Cat. No.: B174914
CAS No.: 137234-90-3
M. Wt: 160.58 g/mol
InChI Key: ZMICJGGJZGEWMC-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

2-Chloro-4-ethyl-5-fluoropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The primary targets of pyrimidine derivatives are often enzymes involved in nucleic acid synthesis, such as thymidylate synthase .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes this reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA . This can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its specific targets and the pathways it affects. As mentioned, one potential effect is the disruption of DNA synthesis in cells, leading to DNA damage and cell death . This could potentially make the compound useful in the treatment of conditions characterized by rapid cell division, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4-ethylpyrimidine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-5-fluoropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-4-ethyl-5-fluoropyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .

Properties

IUPAC Name

2-chloro-4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMICJGGJZGEWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597827
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-90-3
Record name 2-Chloro-4-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2-(2-chloro-5-fluoropyrimidin-4-yl)-2-methylmalonate (3.00 g, 9.85 mmol) was treated with glacial HOAc (25 mL) and 5N HCl (10 mL) and fitted with a reflux condenser and heated to 100° C. for 18 h. The reaction was cooled to RT and treated with H2O (30 mL) and DCM (45 mL) and the DCM layer separated and dried over MgSO4, filtered and concentrated. The crude residue was purified with flash chromatography (eluting with 100% DCM) affording 2-chloro-4-ethyl-5-fluoropyrimidine (328 mg, 21%) as a viscous pale yellow oil. MS (ESI, pos. ion) m/z: 161.0 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.34 (1H, s), 2.87 (2H, qd, J=7.6, 2.0 Hz), 1.29-1.37 (3H, t).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product of part (i) (3.2 g) was dissolved in acetic acid (25 ml) and diluted with 5N HCl (10 ml). After heating the mixture at 100° C. for 16 hours the mixture was cooled and partitioned between water (30 ml) and dichloromethane (45 ml). The dichloromethane layer was separated, dried and concentrated under reduced pressure to give an oil. The title compound was isolated by chromatography on silica gel using dichloromethane as the eluent. The product was characterised by 1 H-NMR and mass spectrometry (yield=350 mg).
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethyl-5-fluoropyrimidine
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2-Chloro-4-ethyl-5-fluoropyrimidine
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2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 4
2-Chloro-4-ethyl-5-fluoropyrimidine
Reactant of Route 5
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Reactant of Route 6
2-Chloro-4-ethyl-5-fluoropyrimidine

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